4-(5-(METHOXYCARBONYL)THIOPHEN-2-YL)BENZOIC ACID

説明

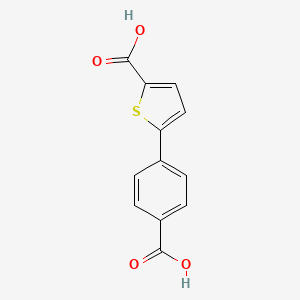

5-(4-carboxyphenyl)thiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The compound is characterized by the presence of a carboxyphenyl group attached to the thiophene ring, which imparts unique chemical and physical properties. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-carboxyphenyl)thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of thiophene-2-carboxylic acid with 4-bromobenzoic acid under palladium-catalyzed Suzuki coupling conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out at elevated temperatures, usually around 100-120°C, for several hours to ensure complete conversion.

Another approach involves the direct functionalization of thiophene-2-carboxylic acid with 4-carboxyphenylboronic acid using similar palladium-catalyzed conditions. This method offers a more straightforward route to the target compound with fewer steps and higher yields.

Industrial Production Methods

Industrial production of 5-(4-carboxyphenyl)thiophene-2-carboxylic acid may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Catalysts and reaction conditions are optimized to maximize yield and minimize by-products. Purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions

5-(4-carboxyphenyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the carboxylic acid groups can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for the introduction of various substituents. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, borane, tetrahydrofuran (THF) as solvent.

Substitution: Halogens, nitrating agents, sulfuric acid, acetic acid.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, aldehydes.

Substitution: Halogenated thiophenes, nitrothiophenes.

科学的研究の応用

5-(4-carboxyphenyl)thiophene-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various thiophene-based compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the design of bioactive molecules and pharmaceuticals.

Medicine: Explored for its potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory drugs.

Industry: Utilized in the production of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials. Its unique electronic properties make it valuable in the field of materials science.

作用機序

The mechanism of action of 5-(4-carboxyphenyl)thiophene-2-carboxylic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression. The carboxyphenyl group can enhance binding affinity to target proteins, leading to increased biological activity.

In materials science, the compound’s electronic properties are exploited in the design of organic semiconductors. The thiophene ring provides a conjugated system that facilitates charge transport, making it suitable for use in electronic devices.

類似化合物との比較

Similar Compounds

Thiophene-2-carboxylic acid: A simpler analog with a single carboxylic acid group attached to the thiophene ring. It is used as a precursor in various organic syntheses.

Thiophene-3-carboxylic acid: Another isomer with the carboxylic acid group at the 3-position of the thiophene ring. It has similar applications but different reactivity due to the position of the functional group.

5-(4-fluorophenyl)thiophene-2-carboxylic acid: A derivative with a fluorine atom on the phenyl ring, which can alter its electronic properties and biological activity.

Uniqueness

5-(4-carboxyphenyl)thiophene-2-carboxylic acid is unique due to the presence of both carboxyphenyl and thiophene moieties. This combination imparts distinct electronic and steric properties, making it valuable in various applications. The carboxyphenyl group enhances solubility and reactivity, while the thiophene ring provides a conjugated system for electronic applications.

生物活性

4-(5-(Methoxycarbonyl)thiophen-2-yl)benzoic acid (CAS Number: 597565-50-9) is a compound of interest due to its potential biological activities. This article reviews the chemical properties, biological effects, and relevant research findings associated with this compound.

- Molecular Formula : C12H10O4S

- Molecular Weight : 250.27 g/mol

- CAS Registry Number : 597565-50-9

- Synonyms : 4-(5-Carboxythiophen-2-yl)benzoic acid, 4-(3-(Methoxycarbonyl)thiophen-2-yl)benzoic acid

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its antibacterial and antifungal properties.

Antibacterial Activity

Research indicates that derivatives of benzoic acid, including those with thiophene substitutions, exhibit significant antibacterial properties. For instance, a study reported that compounds similar to this compound showed minimum inhibitory concentration (MIC) values ranging from 6.25 to 12.5 µM against Staphylococcus epidermidis, a common pathogen associated with biofilm formation .

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | MIC (µM) | Target Bacteria |

|---|---|---|

| This compound | >200 | S. epidermidis |

| Derivative A | 6.25 | S. epidermidis |

| Derivative B | 12.5 | S. aureus |

The presence of the methoxycarbonyl group appears to influence the antibacterial efficacy negatively, as modifications that included this group resulted in higher MIC values compared to other derivatives without it .

Antifungal Activity

In addition to antibacterial properties, some studies have suggested potential antifungal activity for thiophene-containing benzoic acids. However, specific data on the antifungal efficacy of this compound remains limited.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications in the thiophene ring or the benzoic acid moiety can significantly alter the compound's effectiveness against various pathogens. For example, replacing the carboxylic group with a methoxycarbonyl group led to a loss of antibacterial activity in related compounds .

Case Studies

-

Case Study on Antibiofilm Activity :

A recent study evaluated the antibiofilm potential of various thiophene derivatives against clinical strains of S. epidermidis. The most active compounds demonstrated MBEC (minimum biofilm eradication concentration) values significantly lower than those of standard antibiotics like vancomycin . -

Comparative Study :

In a comparative analysis of several thiophene derivatives, it was found that modifications at the fifth position of the thiophene ring affected both antibacterial and antibiofilm activities. Compounds lacking bulky substituents exhibited better activity profiles .

特性

IUPAC Name |

5-(4-carboxyphenyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O4S/c13-11(14)8-3-1-7(2-4-8)9-5-6-10(17-9)12(15)16/h1-6H,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMJBAWYUQLOHNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(S2)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

597565-50-9 | |

| Record name | 5-(4-Carboxyphenyl)-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=597565-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。